Neoflavan
CAS No.: 21763-04-2
Cat. No.: VC1762164
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21763-04-2 |
|---|---|
| Molecular Formula | C15H14O |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 4-phenyl-3,4-dihydro-2H-chromene |
| Standard InChI | InChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2 |
| Standard InChI Key | PFEQKJXHQOTTKE-UHFFFAOYSA-N |
| SMILES | C1COC2=CC=CC=C2C1C3=CC=CC=C3 |
| Canonical SMILES | C1COC2=CC=CC=C2C1C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Neoflavan, also known as 4-phenylchroman or 4-phenylchromane, is characterized by its 3,4-dihydro-2H-1-benzopyran backbone substituted with a phenyl group at position 4 . This distinguishes neoflavans from traditional flavonoids, which possess a 2-phenylchromen-4-one backbone . The molecular formula of neoflavan is C15H14O, with a corresponding molecular weight of 210.27 g/mol . Its IUPAC name is 4-phenyl-3,4-dihydro-2H-chromene .
The structural identity of neoflavan is defined by several key identifying parameters:
| Parameter | Value |
|---|---|
| CAS Number | 21763-04-2 |
| Molecular Formula | C15H14O |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 4-phenyl-3,4-dihydro-2H-chromene |
| InChI | InChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2 |
| InChIKey | PFEQKJXHQOTTKE-UHFFFAOYSA-N |
Physical and Chemical Properties
Neoflavan demonstrates several physical and chemical properties that are characteristic of its structural composition:
| Property | Value |
|---|---|
| Vapor Pressure | 0.000968 mmHg at 25°C |
| Boiling Point | 312.5°C at 760 mmHg |
| Flash Point | 138.5°C |
| PSA | 9.23000 |
| Density | 1.098 g/cm³ |
| LogP | 3.60100 |
These properties contribute to neoflavan's stability and behavior in various chemical environments, influencing its reactivity patterns and potential applications in synthetic chemistry .
Classification within Flavonoid Systems
Neoflavonoids Family
Neoflavan represents the simplest member of the neoflavonoid class, a distinct subcategory of polyphenolic compounds . Neoflavonoids are characterized by a 4-phenylchromen backbone with no hydroxyl group substitution at position 2, differentiating them from traditional flavonoids .
Comparison with Other Flavonoid Classes
The flavonoid system can be divided into three major subclasses based on the position of the phenyl group attachment to the heterocyclic ring :
| Flavonoid Type | Basic Skeleton | Phenyl Attachment Position | Representative Example |
|---|---|---|---|
| Flavonoids | 2-phenylchromen-4-one | Position 2 | Flavan |
| Isoflavonoids | 3-phenylchromen-4-one | Position 3 | Isoflavan |
| Neoflavonoids | 4-phenylchromen | Position 4 | Neoflavan |
This structural distinction is significant as it results in different three-dimensional arrangements, affecting how these compounds interact with biological systems . The different attachment positions create unique spatial configurations that influence receptor binding and biochemical interactions.
Synthesis Methods
Several approaches have been developed for the synthesis of neoflavans, with specific methodologies offering various advantages depending on the desired structural modifications.
Lewis Acid-Promoted C-C and Copper-Catalyzed C-O Bond Formation
A significant synthetic approach involves an intramolecular copper-catalyzed C-O bond formation . This method employs:
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Lewis acid (FeCl3) promoted Friedel-Crafts Michael addition of electron-rich aromatic systems onto the double bond of cinnamate esters, yielding β-diaryl esters
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Electrophilic aromatic bromination of the β-diaryl ester
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Reduction/Grignard addition to furnish precursor alcohols
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Intramolecular copper-catalyzed C-O bond formation for cyclization
This approach is versatile, allowing for the synthesis of neoflavans containing both tertiary and quaternary carbon centers at the C-4 position . The reaction conditions typically involve CuI (20 mol%), 2,2-bipyridyl (20 mol%), and KOtBu (3 equiv.) in DMF at 120°C for 24 hours .
Ring-Closing Metathesis Approach
Another effective approach to neoflavan synthesis involves ring-closing metathesis as a key step . This method provides a common synthetic strategy applicable to all three flavonoid subclasses. The synthesis pathway involves:
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Initial preparation of appropriate precursors with terminal alkenes
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Ring-closing metathesis catalyzed by Grubbs second-generation catalyst to form the heterocyclic ring
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Additional modifications to achieve desired substitution patterns
This methodology offers the advantage of forming neoflav-3-enes (4-phenyl-2H-chromenes), which can serve as intermediates in the synthesis of more complex neoflavonoid derivatives .
Biological Activities and Applications
Pharmacological Properties
Neoflavans, including neoflavan, exhibit a range of biological activities that make them subjects of interest in pharmacological research:
| Biological Activity | Description | References |
|---|---|---|
| Antioxidant | Ability to scavenge free radicals and reduce oxidative stress | |
| Anti-inflammatory | Inhibition of enzymes involved in inflammatory responses | |
| Antimicrobial | Activity against various bacterial and fungal pathogens |
These properties stem from the ability of neoflavans to interact with various biological macromolecules, including proteins and nucleic acids, potentially modulating enzymatic activities or influencing gene expression.
Structure-Activity Relationships
The biological activity of neoflavan derivatives is strongly influenced by their substitution patterns. Various modifications to the basic neoflavan structure can enhance specific biological activities:
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Hydroxylation patterns significantly affect antioxidant capabilities
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Methoxylation often influences membrane permeability and bioavailability
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Additional functional groups can confer target specificity
Research has shown that the presence and positioning of substituents on both aromatic rings play crucial roles in determining the biological profile of neoflavan derivatives.
Research Developments and Future Directions
Current Research Status
Research on neoflavan and its derivatives continues to expand, with particular focus on:
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Developing more efficient and stereoselective synthetic routes
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Exploring structure-activity relationships to enhance biological activities
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Investigating potential therapeutic applications based on observed biological properties
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Understanding the molecular mechanisms underlying observed pharmacological effects
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